molecular formula C23H26N4O2 B2738298 2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide CAS No. 1286733-18-3

2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide

Cat. No.: B2738298
CAS No.: 1286733-18-3
M. Wt: 390.487
InChI Key: PXOQIXJIIAYOLT-UHFFFAOYSA-N
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Description

2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a morpholine ring, a pyrazole ring, and two tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the morpholine group: This step involves the nucleophilic substitution of a halogenated pyrazole derivative with morpholine.

    Attachment of the tolyl groups: The tolyl groups can be introduced via Friedel-Crafts alkylation reactions.

    Formation of the acetamide linkage: This final step involves the reaction of the substituted pyrazole with an acyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide
  • 2-(3-morpholino-4-(m-tolyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide
  • 2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide

Uniqueness

What sets 2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide apart from similar compounds is its specific substitution pattern on the pyrazole ring and the presence of both o-tolyl and p-tolyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-17-7-9-19(10-8-17)24-22(28)16-27-15-21(20-6-4-3-5-18(20)2)23(25-27)26-11-13-29-14-12-26/h3-10,15H,11-14,16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOQIXJIIAYOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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